4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
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Description
4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid is a useful research compound. Its molecular formula is C16H17NO3S2 and its molecular weight is 335.44. The purity is usually 95%.
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Biological Activity
4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid is a thiazolidinone derivative that has garnered attention due to its diverse biological activities. This compound's unique structural features, including a thiazolidinone ring, a butanoic acid moiety, and an ethylphenyl substituent, contribute to its potential therapeutic applications.
Chemical Structure and Properties
The compound can be described using the following IUPAC name:
- IUPAC Name : this compound
The molecular formula is C₁₉H₁₉N₂O₄S₂. The presence of a thiazolidinone ring is particularly significant as it is known for various biological activities.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The thiazolidinone structure allows it to bind to active sites of enzymes, potentially inhibiting their activity.
- Antioxidant Activity : It may scavenge free radicals and reduce oxidative stress, contributing to its protective effects in biological systems.
- Cellular Signaling Modulation : The compound can influence pathways involved in cell proliferation and apoptosis.
Biological Activities
Research has demonstrated several biological activities associated with this compound:
Antioxidant Activity
Studies have shown that thiazolidinone derivatives exhibit significant antioxidant properties. For instance, compounds with similar structures have been evaluated for their ability to inhibit lipid peroxidation, with some demonstrating effective EC50 values in the micromolar range .
Anticancer Activity
Recent investigations into the anticancer potential of thiazolidinones have highlighted their effectiveness against various cancer cell lines. For example, derivatives with substitutions at specific positions have shown IC50 values as low as 0.16 µM against breast cancer cells (MCF-7) . The mechanism often involves the inhibition of key proteins involved in tumor growth and survival.
Antimicrobial Activity
Thiazolidinones are also noted for their antibacterial properties. In studies involving various bacterial strains, certain derivatives exhibited promising antibacterial activity, suggesting potential applications in treating infections .
Case Studies and Research Findings
Several studies have explored the biological activity of thiazolidinone derivatives:
- Antioxidant Studies : A study demonstrated that modifications at the 4-position of the thiazolidinone ring enhanced antioxidant activity significantly compared to unmodified compounds .
- Anticancer Research : A series of thiazolidinone derivatives were tested against human cancer cell lines, showing varied cytotoxic effects. For instance, one derivative was found to inhibit tyrosine-protein kinase Met (c-Met) and Ron tyrosine kinase by over 60%, indicating a potential mechanism for its anticancer effects .
- Antimicrobial Testing : In vitro evaluations revealed that certain derivatives displayed substantial antibacterial activity against both Gram-positive and Gram-negative bacteria, supporting their use as potential antimicrobial agents .
Summary of Biological Activities
Properties
IUPAC Name |
4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S2/c1-2-11-5-7-12(8-6-11)10-13-15(20)17(16(21)22-13)9-3-4-14(18)19/h5-8,10H,2-4,9H2,1H3,(H,18,19)/b13-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLOARWETXZASK-RAXLEYEMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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